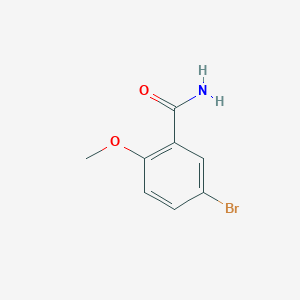

5-Bromo-2-methoxybenzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRKGVNZHGRWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589280 | |

| Record name | 5-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-31-1 | |

| Record name | 5-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the landscape of medicinal chemistry and organic synthesis, 5-Bromo-2-methoxybenzamide presents a unique scaffold for the development of novel molecular entities. Its strategic placement of a bromine atom, a methoxy group, and an amide functional group on a benzene ring offers a versatile platform for structural modification and exploration of biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide with the chemical formula C₈H₈BrNO₂. A thorough understanding of its fundamental properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 303111-31-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Solid (predicted) | Based on related compounds |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | |

| SMILES | COC1=C(C=C(C=C1)Br)C(=O)N | [1] |

| InChI | InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | [2] |

Synthesis and Reactivity

The synthesis of this compound typically originates from its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.

Synthetic Pathway Overview

The most direct and common method for the synthesis of this compound is the amidation of 5-bromo-2-methoxybenzoic acid. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Amidation of 5-bromo-2-methoxybenzoic acid

The following protocol is a representative procedure for the amidation of a substituted benzoic acid and can be adapted for the synthesis of this compound. This method utilizes common coupling reagents to facilitate amide bond formation under mild conditions.

Materials:

-

5-bromo-2-methoxybenzoic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of 5-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting carboxylic acid. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups:

-

Aromatic Ring: The benzene ring is substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromo (-Br) and carboxamide (-CONH₂) group. The methoxy group is an activating, ortho-, para- directing group, while the bromo and carboxamide groups are deactivating. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) allowing for the introduction of a wide variety of substituents at the 5-position.

-

Amide Group: The amide functionality is relatively stable. However, the N-H protons can be deprotonated under strong basic conditions, and the amide can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

-

Methoxy Group: The methyl ether is generally stable but can be cleaved under strong acidic conditions (e.g., HBr or BBr₃) to yield the corresponding phenol.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a predicted analysis based on its structure and data from analogous compounds provides a framework for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (position 3) | ~6.9 - 7.1 | Doublet | ~8.5 - 9.0 |

| Aromatic H (position 4) | ~7.4 - 7.6 | Doublet of doublets | ~8.5 - 9.0, ~2.5 |

| Aromatic H (position 6) | ~7.8 - 8.0 | Doublet | ~2.5 |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | N/A |

| Amide (-CONH₂) | ~5.5 - 7.5 (broad) | Two broad singlets | N/A |

Causality: The electron-donating methoxy group at position 2 will shield the ortho (position 3) and para (position 5, though substituted) protons, shifting them upfield. The electron-withdrawing bromine and amide groups will deshield adjacent protons. The amide protons are often broad and their chemical shift is concentration and solvent dependent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 - 170 |

| C-OCH₃ | ~155 - 160 |

| C-Br | ~115 - 120 |

| C-CONH₂ | ~120 - 125 |

| Aromatic CHs | ~110 - 135 |

| -OCH₃ | ~55 - 60 |

Causality: The carbonyl carbon of the amide will be the most downfield signal. Carbons attached to electronegative atoms (oxygen and bromine) will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Table 4: Key Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H (Amide) | 3100 - 3500 | Medium (two bands) | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Medium | Stretch |

| C=O (Amide I) | 1630 - 1690 | Strong | Stretch |

| N-H (Amide II) | 1550 - 1640 | Medium | Bend |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretch |

| C-O (Ether) | 1200 - 1275 | Strong | Asymmetric Stretch |

| C-Br | 500 - 600 | Medium-Strong | Stretch |

Causality: The presence of strong absorption bands for the N-H and C=O stretches are characteristic of the amide functional group. The strong C-O stretch confirms the presence of the methoxy group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of a bromine atom, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M+2 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For this compound, these would appear at m/z 230 and 232.

-

Key Fragmentation Pathways: Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) and cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the bromine atom will be evident in the isotopic patterns of the resulting fragment ions.

References

5-Bromo-2-methoxybenzamide CAS number 303111-31-1

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide (CAS No. 303111-31-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will explore its fundamental properties, a robust synthetic pathway with detailed experimental considerations, and its potential within the broader landscape of pharmaceutical research.

Core Compound Identity and Physicochemical Profile

This compound is a substituted aromatic amide. Its structure, featuring a bromine atom, a methoxy group, and a primary amide on a benzene ring, makes it a versatile building block.[1] The strategic placement of these functional groups offers multiple reactive handles for elaboration into more complex molecular architectures, a primary reason for its utility in discovery chemistry.

The core physicochemical properties are summarized below for quick reference. It is crucial to note that while some properties like molecular weight are theoretical, others like melting point are empirical and should be confirmed on the specific batch in use.

| Property | Value | Source(s) |

| CAS Number | 303111-31-1 | [2] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid/powder | General Observation |

| Melting Point | 116-119 °C | |

| InChI Key | VWRKGVNZHGRWSV-UHFFFAOYSA-N | [5] |

| SMILES | COC1=C(C=C(C=C1)Br)C(=O)N | [5] |

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is not typically a single-step process from simple precursors. A logical and efficient pathway involves the preparation of an advanced intermediate, 5-Bromo-2-methoxybenzaldehyde, followed by its conversion to the target amide. This multi-step approach ensures high regioselectivity and yield.

Workflow for the Synthesis of this compound

Caption: A validated three-part synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from established literature methods for the formylation of activated aromatic rings.[6]

-

Principle: This step employs a Friedel-Crafts-type formylation. The potent Lewis acid, titanium tetrachloride (TiCl₄), activates the 1,1-dichloromethyl methyl ether, which then acts as the formylating agent. The methoxy group of p-bromoanisole is a strong ortho-, para-director, and since the para position is blocked by bromine, the formyl group is directed to the ortho position with high selectivity.

-

Protocol:

-

Charge a reaction vessel with p-Bromoanisole (1.0 eq) and a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).

-

Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the Lewis acid addition.

-

Add titanium tetrachloride (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After 10-15 minutes of stirring, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise.

-

Allow the reaction to stir for 90 minutes at 0-10 °C. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a biphasic mixture of saturated sodium bicarbonate solution and fresh CH₂Cl₂. The bicarbonate neutralizes the strong acid, preventing degradation of the product.

-

Separate the organic layer. Extract the aqueous phase with additional CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methoxybenzaldehyde.[6] The product can be purified further by recrystallization.

-

Part 2 & 3: Oxidation and Amidation to this compound

This two-step sequence is a classic and robust method for converting an aromatic aldehyde to a primary amide.

-

Principle (Oxidation): The aldehyde is first oxidized to the corresponding carboxylic acid. A variety of oxidants can be used, but potassium permanganate (KMnO₄) is effective. The reaction must be carefully monitored to avoid over-oxidation or side reactions.

-

Principle (Amidation): The resulting carboxylic acid is "activated" to make it more susceptible to nucleophilic attack. A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂). This highly reactive intermediate is then treated with ammonia to form the stable primary amide.

-

Protocol:

-

Oxidation: Dissolve the 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent mixture (e.g., acetone/water). Add KMnO₄ (approx. 1.1 eq) portion-wise, monitoring the color change from purple to brown (MnO₂). Upon completion, the MnO₂ is filtered off, and the filtrate is acidified to precipitate the 5-bromo-2-methoxybenzoic acid, which is then filtered and dried.

-

Activation: In a fume hood, suspend the dry carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) containing a catalytic amount of DMF. Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases. This indicates the formation of the acyl chloride.

-

Work-up (Activation): Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification due to its reactivity.

-

Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., THF or dioxane) and cool it in an ice bath. Add concentrated aqueous ammonia (a large excess) dropwise. A precipitate of the amide will form immediately.

-

Final Isolation: Stir the reaction for 1 hour, then filter the solid product. Wash the filter cake thoroughly with cold water to remove ammonium salts, then with a small amount of cold diethyl ether to aid in drying. The product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

-

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for constructing more complex molecules.[2]

-

Scaffold for Medicinal Chemistry: The benzamide moiety is a common feature in many pharmacologically active compounds.[7] This compound provides a pre-formed benzamide scaffold, allowing chemists to focus on modifying other parts of the molecule.

-

Cross-Coupling Reactions: The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse substituents at the 5-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Exploration of Benzamide Pharmacophores: Substituted benzamides are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[7][8] Researchers can use this compound as a starting point to synthesize novel analogs in these therapeutic areas. The methoxy group can also be a site for modification (e.g., demethylation to a phenol) to further probe the chemical space.[9]

Analytical Characterization & Quality Control

Ensuring the identity and purity of a key intermediate is a non-negotiable aspect of chemical synthesis. A multi-technique approach is required for a self-validating analytical system.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient and UV detection is standard. This method can resolve the starting materials, intermediates, and the final product, allowing for accurate quantification of purity (typically >98%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides an unambiguous confirmation of the molecular structure. For this compound, the expected proton signals would include:

-

A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.

-

Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

-

Two broad singlets for the non-equivalent amide (-CONH₂) protons.

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[1] The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), where two peaks of nearly equal intensity are observed at M and M+2, providing strong evidence for the compound's identity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is a summary derived from available Safety Data Sheets (SDS).[2][10][11]

-

Hazard Identification:

-

Recommended Precautions:

-

Handle only in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

-

Avoid formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting. Its versatile structure and predictable reactivity ensure its continued relevance as a valuable building block in the pursuit of new chemical entities.

References

- 1. 303111-31-1|this compound|BLD Pharm [bldpharm.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-bromo-N-cyclopentyl-2-methoxybenzamide | C13H16BrNO2 | CID 888439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound,303111-31-1-Amadis Chemical [amadischem.com]

- 6. prepchem.com [prepchem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

5-Bromo-2-methoxybenzamide molecular weight

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a key chemical intermediate whose structural motif is integral to a variety of pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its core physicochemical properties, detailed synthetic methodologies, analytical characterization, and critical applications as a building block in medicinal chemistry. The narrative emphasizes the causality behind experimental choices, offering field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the essential chemical and physical characteristics of this compound.

Chemical Identity and Structure

This compound is a substituted aromatic compound featuring a benzamide core. The molecule is characterized by a bromine atom at position 5 and a methoxy group at position 2 of the benzene ring. This specific arrangement of functional groups dictates its reactivity and makes it a valuable synthon for further chemical modifications.

-

IUPAC Name: this compound

-

CAS Number: 303111-31-1[1]

-

Molecular Formula: C₈H₈BrNO₂

The primary amide and the electron-withdrawing bromine atom, combined with the electron-donating methoxy group, create a unique electronic and steric profile that is leveraged in the synthesis of more complex molecules.

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The quantitative data below are summarized for easy reference.

| Property | Value | Source |

| Molecular Weight | 230 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% (typical commercial) | [1] |

| LogP | 1.74 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Manufacturing

The efficient synthesis of this compound is crucial for its availability in research and industrial settings. A common and logical pathway involves the preparation of a key precursor, 5-bromo-2-methoxybenzaldehyde, followed by its conversion to the target amide.

Synthetic Workflow Overview

The synthesis begins with a commercially available starting material, p-Bromoanisole, and proceeds through formylation and oxidation to yield the corresponding carboxylic acid, which is then amidated. This multi-step process allows for high-purity product isolation at each stage.

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol describes the synthesis of the key aldehyde intermediate from p-bromoanisole, a method chosen for its reliability and scalability.[2]

Rationale: The reaction is an electrophilic aromatic substitution (a formylation). Titanium tetrachloride (TiCl₄) is employed as a potent Lewis acid to activate the 1,1-dichloromethyl methyl ether, generating a highly reactive electrophile that preferentially attacks the electron-rich aromatic ring of p-bromoanisole. The position ortho to the activating methoxy group is targeted.

Step-by-Step Methodology:

-

Reaction Setup: A solution of p-Bromoanisole (0.08 mol) in 350 mL of methylene chloride is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C using an ice bath.

-

Lewis Acid Addition: Titanium tetrachloride (0.16 mol) is added dropwise to the cooled solution. The temperature should be carefully monitored to prevent side reactions.

-

Formylating Agent Addition: After 10 minutes of stirring, 1,1-dichloromethyl methyl ether (0.088 mol) is added dropwise.

-

Reaction Progression: The reaction mixture is stirred for 90 minutes, maintaining the temperature between 0°C and 10°C.

-

Quenching: The reaction is carefully quenched by pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride to neutralize the acidic components.

-

Extraction & Isolation: The organic layer is separated. The aqueous phase is extracted again with methylene chloride. The combined organic layers are washed with saturated sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Product: The resulting solid is 5-bromo-2-methoxybenzaldehyde, which can be used in the next step after purity verification.[2]

Note: The subsequent steps involve standard oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl chloride and reaction with ammonia to form the final benzamide.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This constitutes a self-validating system for the synthesis protocol.

Analytical Workflow

The workflow ensures that the final product meets the required specifications for use in sensitive applications like drug discovery.

Caption: Workflow for analytical validation of synthesized product.

Spectroscopic and Chromatographic Methods

-

¹H NMR Spectroscopy: This technique is used to confirm the chemical structure by identifying the protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.9 ppm), and the amide protons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two characteristic peaks (M and M+2), providing definitive evidence of the compound's elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. A well-developed method will show a single major peak for the product, and the area of this peak relative to the total peak area indicates the purity level.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

Intermediate for SGLT2 Inhibitors

This compound and its precursors are crucial intermediates in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4] The bromo- and methoxy-substituents provide key handles for elaboration into the final complex drug structures through cross-coupling reactions.

Precursor for Cytotoxic Agents

Substituted methoxy- and bromo-phenyl moieties are found in compounds designed as potent cytotoxic agents that target microtubule dynamics.[5] The specific substitution pattern on the aromatic ring is often critical for binding to biological targets like tubulin. This compound serves as an excellent starting point for creating libraries of such compounds for structure-activity relationship (SAR) studies.

Role in Prodrug Strategies

The amide functionality can be modified in prodrug strategies to enhance properties like solubility or membrane permeability.[6] By using this compound as a base structure, medicinal chemists can append promoieties that are cleaved in vivo to release the active drug, thereby overcoming various drug delivery challenges.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Conclusion

This compound, with a molecular weight of 230 g/mol , is more than a simple chemical. It is a strategically important building block in the landscape of modern drug discovery and development. Its well-defined physicochemical properties, established synthetic routes, and clear analytical validation procedures make it a reliable tool for medicinal chemists. From its role in creating new diabetes therapies to its use in developing novel anticancer agents, this compound continues to be a compound of significant interest to the scientific community. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.

References

- 1. Hit2Lead | this compound | CAS# 303111-31-1 | MFCD08105424 | BB-9027573 [hit2lead.com]

- 2. prepchem.com [prepchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.at [fishersci.at]

- 8. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-2-methoxybenzamide structure and synthesis

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide: Structure, Synthesis, and Applications

Introduction

This compound is a substituted aromatic amide that serves as a crucial intermediate and building block in synthetic organic chemistry. Its structural framework, featuring a benzamide core functionalized with bromine and methoxy groups, makes it a versatile precursor for the development of more complex molecular architectures. The benzamide moiety itself is a recognized pharmacophore, a feature present in a wide array of biologically active compounds. Derivatives of benzamide are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties, making them significant in the field of medicinal chemistry and drug discovery.[1][2][3] This guide provides a detailed examination of the structure, physicochemical properties, and a comprehensive, field-proven synthesis protocol for this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a methoxy group, and at position 5 with a bromine atom. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

Caption: 2D Structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 303111-31-1 | [4] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Appearance | White to off-white solid (typical) | |

| LogP | 1.74 | [4] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 2 | [4] |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid, which is a readily available starting material. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it results in a competing acid-base reaction, forming a stable ammonium carboxylate salt.[6][7][8] Therefore, a two-step approach involving the activation of the carboxylic acid is the standard and preferred method.

This process involves:

-

Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[9][10]

-

Amidation: Reaction of the acyl chloride intermediate with ammonia to yield the final benzamide product.[11][12]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of this compound. The protocol is designed as a self-validating system, where successful execution and subsequent analytical characterization confirm the identity and purity of the product.

Part A: Synthesis of 5-Bromo-2-methoxybenzoyl Chloride

Causality: The carboxylic acid is converted to an acyl chloride because the latter is significantly more electrophilic and readily undergoes nucleophilic acyl substitution with ammonia. Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.[8][]

Materials and Equipment:

-

5-bromo-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxybenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as toluene or DCM (approx. 5-10 mL per gram of acid).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at room temperature. Add a single drop of DMF as a catalyst.

-

Insight: The reaction is often exothermic. Slow addition is crucial for control. DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active electrophile.

-

-

Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The initial solid suspension should dissolve to form a clear solution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Self-Validation: The crude product, 5-bromo-2-methoxybenzoyl chloride, is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.

-

Part B: Synthesis of this compound

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia. The reaction is performed at low temperature to control its exothermic nature. An excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed, driving the reaction to completion.[6]

Materials and Equipment:

-

Crude 5-bromo-2-methoxybenzoyl chloride from Part A

-

Concentrated aqueous ammonia (NH₄OH, ~28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice bath

-

Separatory funnel

-

Beaker, Buchner funnel, and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation: Dissolve the crude 5-bromo-2-methoxybenzoyl chloride in a minimal amount of a dry, inert solvent like THF or DCM in a flask and cool the solution in an ice bath to 0°C.

-

Amidation: While stirring vigorously, slowly add the cooled acyl chloride solution to a beaker containing an excess of chilled concentrated aqueous ammonia. A white precipitate of this compound will form immediately.

-

Insight: This addition order (adding acid chloride to ammonia) ensures that ammonia is always in excess, minimizing side reactions.

-

-

Stirring: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, crystalline solid.

-

Characterization (Self-Validation): Dry the final product and determine its melting point. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The spectral data should be consistent with the structure of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chemical intermediate. The functional groups on the aromatic ring provide multiple handles for synthetic diversification:

-

The Amide Group: The N-H bonds can be substituted to create secondary or tertiary amides, a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.[1]

-

The Bromo Group: The bromine atom is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the construction of complex biaryl or substituted aromatic systems often found in modern pharmaceuticals.

-

The Methoxy Group: The methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol, providing another point for functionalization.

Given that the benzamide scaffold is a cornerstone in drug design, this compound is a valuable starting point for synthesizing libraries of novel compounds for screening against various biological targets, including enzymes and receptors.[1][3][14]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hit2Lead | this compound | CAS# 303111-31-1 | MFCD08105424 | BB-9027573 [hit2lead.com]

- 5. chemscene.com [chemscene.com]

- 6. Khan Academy [khanacademy.org]

- 7. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]

- 8. Amide Synthesis [fishersci.it]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxybenzamide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 5-Bromo-2-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust framework for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for any research and development endeavor. This guide details the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explains the underlying principles for spectral interpretation, and provides standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Correlations

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a 1,2,5-trisubstituted benzene ring, a methoxy group (-OCH₃), a bromine atom (-Br), and a primary amide group (-CONH₂). Each of these components gives rise to characteristic signals in different spectroscopic techniques.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.9 | Doublet (d) | 1H | H-6 |

| ~ 7.6 - 7.4 | Doublet of Doublets (dd) | 1H | H-4 |

| ~ 7.0 - 6.8 | Doublet (d) | 1H | H-3 |

| ~ 6.0 - 5.5 | Broad Singlet | 2H | -CONH₂ |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ |

-

Aromatic Region: The aromatic protons are expected to appear as a three-proton system. H-6 is anticipated to be the most downfield due to the anisotropic effect of the nearby carbonyl group. H-4 will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (ortho and meta coupling, respectively). H-3, being ortho to the electron-donating methoxy group, is expected to be the most upfield of the aromatic protons.

-

Amide Protons: The two protons of the primary amide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent and concentration.

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) / ppm | Assignment |

| ~ 168 - 165 | C=O (Amide) |

| ~ 158 - 155 | C-2 (C-OCH₃) |

| ~ 135 - 132 | C-4 |

| ~ 130 - 127 | C-6 |

| ~ 125 - 122 | C-1 |

| ~ 118 - 115 | C-5 (C-Br) |

| ~ 115 - 112 | C-3 |

| ~ 56 | -OCH₃ |

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-2) is expected to be significantly downfield, while the carbon bearing the bromine (C-5) will also be influenced. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~ 1680 - 1640 | C=O Stretch (Amide I) | Amide |

| ~ 1620 - 1580 | N-H Bend (Amide II) | Amide |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Aryl Ether |

| ~ 820 | C-H Bend | 1,2,5-Trisubstituted Benzene |

| ~ 600 | C-Br Stretch | Aryl Bromide |

The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group (Amide I band). The N-H stretching vibrations of the primary amide will appear as two distinct bands in the high-frequency region. The C-O stretching of the aryl ether and the C-Br stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 231/233 | [M]⁺ and [M+2]⁺ (Molecular Ion Peaks) |

| 214/216 | [M - NH₃]⁺ |

| 186/188 | [M - CONH₂]⁺ |

| 152 | [M - Br]⁺ |

| 135 | [C₇H₅O₂]⁺ |

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular weight is approximately 231 g/mol for the ⁷⁹Br isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. The loss of ammonia (NH₃) or the entire carbamoyl group (CONH₂) are plausible fragmentation patterns. Cleavage of the bromine atom or the methoxy group can also occur.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

Figure 2: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (EI): Introduce the sample into the ion source of the mass spectrometer. Acquire the spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a reliable and comprehensive characterization framework has been established. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy. This guide serves as an essential resource for scientists and researchers engaged in the synthesis, quality control, and application of this compound.

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxybenzamide in Organic Solvents

Introduction

5-Bromo-2-methoxybenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility, a critical physicochemical parameter, dictates the choice of solvents for reaction media, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several functional groups that influence its interaction with different solvents:

-

Aromatic Ring: The benzene ring is largely non-polar and contributes to solubility in non-polar or moderately polar solvents.

-

Amide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O and N lone pair). This feature promotes solubility in polar, protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule, but it is also large and hydrophobic, which can influence solubility in non-polar environments.

| Property | Value (Predicted/Estimated) | Source |

| Molecular Formula | C₈H₈BrNO₂ | - |

| Molecular Weight | 230.06 g/mol | - |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Note: Specific experimental data for this compound is limited. The values presented are often predicted through computational methods.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The interplay of the functional groups in this compound suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of the solute. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H bonds of the amide. High solubility is generally anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic ring and the bromo substituent may allow for some interaction with non-polar solvents. However, the highly polar amide group will likely limit solubility in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and can interact with the aromatic ring and the polar functional groups to some extent, suggesting potential for moderate solubility.

Experimental Determination of Solubility

A multi-step approach, beginning with a qualitative assessment followed by a rigorous quantitative determination, is recommended.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of suitable solvents.

Experimental Protocol

-

Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested (e.g., Methanol, Ethanol, Acetone, DMSO, Dichloromethane, Toluene, Hexane, Water).

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Securely cap the tubes and vortex vigorously for 30-60 seconds.

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Experimental Workflow

References

A Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-methoxybenzamide: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Benzamide Scaffold and the Promise of 5-Bromo-2-methoxybenzamide

The benzamide moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics. Its remarkable versatility stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] Derivatives of this core structure are integral to drugs targeting everything from gastrointestinal motility to neuropsychiatric disorders.[1][2][3]

Within this esteemed class of compounds, this compound emerges as a molecule of significant interest for contemporary drug discovery programs. Its architecture presents a unique convergence of structural features:

-

The Benzamide Core: Provides a robust anchoring point for target engagement.

-

The Methoxy Group (at position 2): An electron-donating group that can influence conformation, solubility, and metabolic stability, while also serving as a potential hydrogen bond acceptor.

-

The Bromo Substituent (at position 5): An electron-withdrawing halogen that modulates the electronic properties of the aromatic ring and, critically, serves as a versatile synthetic handle for library development through modern cross-coupling reactions.[4]

This guide provides a technical overview of the most promising applications for this compound, moving from its foundational properties to its potential as a modulator of high-value oncology targets. We will explore the scientific rationale behind each proposed application, detail robust experimental workflows for validation, and present the causality behind key methodological choices, reflecting the rigor required in a modern drug development setting.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's properties is paramount before embarking on a discovery campaign.

| Property | Value | Source |

| CAS Number | 303111-31-1 | [5] |

| Molecular Formula | C₈H₈BrNO₂ | [6] |

| Molecular Weight | 230.06 g/mol | [6] |

| logP (calculated) | 1.85 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

The synthesis of this compound is straightforward, typically proceeding from commercially available 5-bromo-2-methoxybenzoic acid. The following workflow represents a standard laboratory-scale synthesis.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Hit2Lead | this compound | CAS# 303111-31-1 | MFCD08105424 | BB-9027573 [hit2lead.com]

- 6. Compound 5-bromo-2-methoxy-N-(2-methylquinolin-8-yl)benzamide - Chemdiv [chemdiv.com]

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-methoxybenzamide Derivatives

Abstract

Derivatives of the 5-Bromo-2-methoxybenzamide scaffold represent a versatile and potent class of compounds in medicinal chemistry. The strategic placement of a bromine atom and a methoxy group on the benzamide core creates a unique electronic and steric profile, enabling these molecules to interact with a diverse array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological activities of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present robust quantitative data, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with wide-ranging therapeutic applications. Their prevalence stems from the amide bond's ability to act as a stable, rigid linker that can participate in crucial hydrogen bonding interactions with biological macromolecules. The aromatic ring provides a platform for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The this compound scaffold combines several key features:

-

The Benzamide Core: Provides structural rigidity and hydrogen bonding capabilities.

-

2-Methoxy Group: Acts as a hydrogen bond acceptor and influences the conformation of the amide group.

-

5-Bromo Group: A lipophilic halogen atom that can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

This combination has given rise to derivatives with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide will explore these activities, elucidating the relationship between chemical structure and biological function.

Synthesis of this compound Derivatives

The synthesis of these derivatives can be approached through several reliable routes. A common and effective strategy involves the amidation of a corresponding 5-bromo-2-methoxybenzoic acid precursor. This precursor can be synthesized from readily available starting materials like o-vanillin.[1] The subsequent coupling with various amines yields a diverse library of derivatives.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Representative Synthesis of a this compound Derivative

Causality: This protocol details the synthesis via an acid chloride intermediate, a robust and widely used method for amide bond formation. Thionyl chloride (SOCl₂) is an excellent choice for converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with a primary or secondary amine to form the desired amide with high yield.

Materials:

-

5-Bromo-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

An appropriate amine (e.g., 4-chloroaniline)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

-

Acid Activation:

-

To a round-bottom flask under an inert atmosphere, add 5-bromo-2-methoxybenzoic acid (1.0 eq).

-

Add anhydrous DCM or toluene, followed by a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 80°C for toluene) for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-methoxybenzoyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like TEA or DIPEA (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound derivative.

-

Self-Validation: The identity and purity of the final compound must be confirmed using modern analytical methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to ensure the protocol's success.[2][3]

Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of human tumor cell lines, and their mechanisms of action often converge on critical cellular processes like cell division and developmental signaling pathways.[4][5]

Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[6][7] Many successful anticancer drugs, known as microtubule-targeting agents (MTAs), function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[8]

Certain benzamide derivatives have been identified as inhibitors of tubulin polymerization.[9] They are thought to bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7] This disruption of the microtubule network activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Mechanism 2: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is normally quiescent in adult tissues.[10][11] However, its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[12][13] The pathway is centered on the transmembrane protein Smoothened (Smo). In the "off" state, Smo is inhibited by the Patched1 (PTCH1) receptor. Upon binding of a Hedgehog ligand, this inhibition is lifted, allowing Smo to trigger a downstream cascade that culminates in the activation of Gli transcription factors, which then drive the expression of pro-proliferative and anti-apoptotic genes.[11][14]

Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway, acting by targeting the Smoothened receptor.[4][5][15] By binding to Smo, these compounds prevent its activation and localization to the primary cilium, thereby blocking the entire downstream signaling cascade and suppressing tumor growth.[12]

References

- 1. scielo.br [scielo.br]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. targetedonc.com [targetedonc.com]

- 14. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide: 5-Bromo-2-methoxybenzamide as a Strategic Synthetic Intermediate

Abstract

5-Bromo-2-methoxybenzamide is a highly functionalized aromatic compound that has emerged as a strategic intermediate in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive bromine atom poised for cross-coupling, an electron-donating methoxy group, and a versatile benzamide moiety, offers a powerful trifecta for the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis of this compound, explores its core reactivity with a focus on palladium-catalyzed C-C and C-N bond-forming reactions, and presents field-proven protocols for its application. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices, ensuring a deep, practical understanding of how to leverage this intermediate to its full potential.

Physicochemical Properties and Structural Analysis

This compound is a crystalline solid at room temperature. Its utility as an intermediate is directly derived from the electronic and steric properties of its constituent functional groups.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 303111-31-1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approx. 165-170 °C |

Structural Insights for Reactivity:

-

Aryl Bromide (C5-Br): This is the primary reactive handle. The C-Br bond is significantly more reactive than a C-Cl bond in standard palladium-catalyzed cross-coupling reactions, and less reactive than a C-I bond. This predictable reactivity allows for its selective functionalization in the presence of other halides. It is the key to unlocking Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.

-

Methoxy Group (C2-OCH₃): As a strong electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution. Its ortho-position relative to the amide and meta-position to the bromine can influence the conformation of the molecule and the electronic environment of the reactive sites.

-

Benzamide Group (C1-CONH₂): The primary amide is a versatile functional group. It can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[1][2] Furthermore, it can be hydrolyzed to the corresponding carboxylic acid or serve as a directing group in certain reactions.

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its use as a reliable intermediate. A logical and commonly employed synthetic route proceeds in two stages from commercially available 2-methoxybenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Bromo-2-methoxybenzoic Acid

This step involves the regioselective electrophilic bromination of 2-methoxybenzoic acid. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, bromination occurs preferentially at the para-position (C5).

-

Materials: 2-Methoxybenzoic acid, Glacial Acetic Acid, Bromine.

-

Procedure:

-

In a fume hood, dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05-1.1 eq) in glacial acetic acid dropwise via the addition funnel over 30-60 minutes. The causality here is to control the exothermic reaction and prevent over-bromination.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Quench the reaction by carefully pouring the mixture into a beaker of ice water. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol/water if needed.[3]

-

Step 2: Synthesis of this compound

This is a standard conversion of a carboxylic acid to a primary amide, often proceeding via an acyl chloride intermediate for high reactivity.

-

Materials: 5-Bromo-2-methoxybenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH).

-

Procedure:

-

Suspend 5-Bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM in a dry, inert-atmosphere flask.

-

Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). The DMF catalyzes the formation of the acyl chloride.

-

Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.

-

In a separate flask, cool an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) in an ice bath.

-

Dissolve the crude acyl chloride in a minimal amount of anhydrous THF or DCM and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution. This highly exothermic reaction must be controlled to maximize yield.

-

Stir the resulting slurry for 1-2 hours at 0 °C, then allow it to warm to room temperature.

-

Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.[4]

-

Core Reactivity and Applications in Synthesis

The C5-bromo substituent is the linchpin for building molecular complexity from this compound. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki Coupling

-

Objective: To couple this compound with 4-fluorophenylboronic acid.

-

Materials & Reagents:

-

This compound (1.0 eq)

-

4-Fluorophenylboronic acid (1.2-1.5 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine), 2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

-

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.

-

Add the degassed solvent system via syringe. The use of an aqueous base is crucial; it activates the boronic acid, facilitating the transmetalation step.[5]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biphenyl derivative.[6][7]

-

| Parameter | Recommended Condition | Rationale / Causality |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃ is a standard, robust ligand. Dppf is a bidentate ligand often providing higher stability and yields.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate species, essential for the transmetalation step.[8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system solubilizes both the organic substrate and the inorganic base. Degassing is vital to prevent catalyst oxidation. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the oxidative addition and reductive elimination steps without degrading the catalyst. |

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] It allows for the direct coupling of an aryl halide with a primary or secondary amine, a transformation that was previously difficult to achieve with high generality and functional group tolerance.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Objective: To couple this compound with morpholine.

-

Materials & Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.2-1.5 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

-

XPhos or RuPhos (Bulky phosphine ligand, 2-4 mol%)

-

Sodium tert-butoxide (NaOᵗBu) (1.4-2.0 eq)

-

Solvent: Anhydrous, degassed Toluene or Dioxane

-

-

Procedure:

-

In a glovebox or under a robust stream of inert gas, charge a dry Schlenk flask with the palladium precursor, the phosphine ligand, and the strong base (NaOᵗBu). The choice of a bulky, electron-rich phosphine ligand like XPhos is critical; it accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.[11]

-

Add the anhydrous, degassed solvent and stir for 5-10 minutes to form the active Pd(0) catalyst complex.

-

Add this compound followed by the amine (morpholine).

-